Protease Resistance: All-D Configuration Confers Complete Stability Against Proteolytic Enzymes That Rapidly Degrade the All-L Enantiomer
A direct head-to-head comparison using the closely analogous pentapeptide D-P1 (Ac-D-Phe-D-Phe-D-Phe-Gly-D-Lys) and its all-L enantiomer L-P1 demonstrated that the D-configured hydrogel was completely resistant to protease treatment, whereas the L-configured hydrogel was rapidly degraded under identical conditions [1]. This finding reflects the well-established principle that peptides composed exclusively of D-amino acids are not recognized as substrates by naturally occurring L-stereospecific proteases. The structurally analogous tetraphenylalanine motif appended to 16-hydroxy-palmitic acid (16-HPA-D-Phe-D-Phe-D-Phe-D-Phe-OH) further confirmed this behavior, exhibiting proteolytic stability for 72 hours when exposed to proteinase K and chymotrypsin, with the β-sheet structured assembly remaining intact [2]. By class-level inference, the all-D tetraphenylalanyl-glycine pentapeptide (CAS 644997-06-8) is expected to exhibit comparable protease resistance relative to its L-enantiomer, a critical differentiator for applications requiring long-term stability in biological environments.
| Evidence Dimension | Proteolytic degradation resistance |
|---|---|
| Target Compound Data | D-P1 hydrogel: resistant to protease (no degradation observed). 16-HPA-FFFF-OH: proteolytically stable for 72 h against proteinase K and chymotrypsin [1][2]. |
| Comparator Or Baseline | L-P1 hydrogel: rapidly degraded by protease under identical conditions [1]. |
| Quantified Difference | Qualitative binary outcome: D-form stable (no degradation), L-form rapidly degraded. 16-HPA-FFFF-OH maintained integrity for 72 h in protease exposure [1][2]. |
| Conditions | Protease treatment of self-assembled peptide hydrogels in aqueous buffer; proteinase K and chymotrypsin exposure for 16-HPA-FFFF-OH [1][2]. |
Why This Matters
Protease resistance is the primary procurement differentiator for D-configured peptides in any application involving biological fluids, cell culture media, or in vivo environments where L-peptide scaffolds would lose structural integrity within minutes to hours.
- [1] Koda A, Furuya M, Sasaki Y, Akiyoshi K. Hydrogel formation by short D-peptide for cell-culture scaffolds. Journal of Bioscience and Bioengineering. 2020;129(5):586-592. doi:10.1016/j.jbiosc.2019.11.009. (D-P1 hydrogel resistant to protease; L-P1 hydrogel rapidly degraded.) View Source
- [2] Shivhare V, Basu A, Dutt Konar A. Unravelling the antibacterial performances of a homochiral D-configured tetraphenylalanine appended 16-HPA derivative based mechanoresponsive and proteolytically stable hydrogel. RSC Medicinal Chemistry. 2025. doi:10.1039/d5md00728c. PMID: 41323724. (Compound III proteolytically stable for 72 h against proteinase K and chymotrypsin.) View Source
